molecular formula C6H20Cl3N3 B13579196 N-(3-Aminopropyl)-1,3-propanediamine trihydrochloride CAS No. 72864-15-4

N-(3-Aminopropyl)-1,3-propanediamine trihydrochloride

Cat. No.: B13579196
CAS No.: 72864-15-4
M. Wt: 240.6 g/mol
InChI Key: HRKICRHARITSQS-UHFFFAOYSA-N
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Description

N-(3-Aminopropyl)-1,3-propanediamine trihydrochloride is a polyamine derivative with the molecular formula C₆H₂₁Cl₃N₃ (based on trihydrochloride salt formation). It consists of a 1,3-propanediamine backbone substituted with a 3-aminopropyl group, forming a branched structure. The trihydrochloride salt enhances its water solubility and stability, making it suitable for biochemical and pharmaceutical applications.

Properties

CAS No.

72864-15-4

Molecular Formula

C6H20Cl3N3

Molecular Weight

240.6 g/mol

IUPAC Name

N'-(3-aminopropyl)propane-1,3-diamine;trihydrochloride

InChI

InChI=1S/C6H17N3.3ClH/c7-3-1-5-9-6-2-4-8;;;/h9H,1-8H2;3*1H

InChI Key

HRKICRHARITSQS-UHFFFAOYSA-N

Canonical SMILES

C(CN)CNCCCN.Cl.Cl.Cl

Origin of Product

United States

Preparation Methods

Two-Step Process via N-(2-Cyanoethyl)-3-aminopropionitrile Intermediate

This is the most industrially established method, involving:

  • Step 1: Formation of the Intermediate
    Acrylonitrile reacts with ammonia in the presence of molecular sieve catalysts in a fixed-bed reactor to form N-(2-cyanoethyl)-3-aminopropionitrile.

    • Reaction conditions:
      • Molar ratio of liquid ammonia to acrylonitrile: 0.8–5:1
      • Temperature: 10–100 °C
      • Pressure: 1–7 MPa
      • Space velocity: 0.2–1.0 h⁻¹
    • Catalyst: Molecular sieves in fixed-bed reactor
    • Advantages: High selectivity, low waste generation, and suitability for continuous industrial operation.
  • Step 2: Catalytic Hydrogenation of the Intermediate
    The crude reaction mixture containing N-(2-cyanoethyl)-3-aminopropionitrile is directly subjected to catalytic hydrogenation without prior purification.

    • Catalyst: Raney nickel
    • Solvent and base present (e.g., calcium oxide, ammonia water, or liquid ammonia)
    • Conditions:
      • Temperature: 50–100 °C
      • Hydrogen partial pressure: 1.0–5.0 MPa
      • Reaction time: 2–15 hours
      • Catalyst loading: 10–30% of the mass of the intermediate in the reaction mixture
    • Outcome: N-(3-aminopropyl)-1,3-propanediamine is obtained with overall yields exceeding 80%.

Summary Table 1: Two-Step Preparation Process Parameters and Yields

Step Reaction Conditions Catalyst Yield (%) Notes
Acrylonitrile + Ammonia 10–100 °C, 1–7 MPa, 0.8–5:1 molar ratio Molecular sieves ~80 (overall) Fixed-bed reactor, continuous
Hydrogenation of Intermediate 50–100 °C, 1–5 MPa H₂, 2–15 h Raney nickel Included in overall yield No purification needed

This method is favored for its simplicity, cost-effectiveness, and environmental advantages due to minimal waste production.

Direct Hydrogenation Using Fixed-Bed Tubular Reactors

An alternative method involves the direct reaction of acrylonitrile with liquid ammonia followed by catalytic hydrogenation:

  • Catalyst: Cobalt or nickel supported on alumina
  • Conditions:
    • Temperature: 110–120 °C
    • Pressure: 25 MPa
  • Yield: Approximately 71% overall in two steps
  • This method uses a fixed-bed tubular reactor and allows direct hydrogenation of the reaction mixture in the presence of ammonia.

Reactive Distillation and Continuous Hydrogenation Using Pd Catalysts

Another reported method involves:

  • Catalyst: Palladium supported on zirconia
  • Process: Reactive distillation combined with continuous hydrogenation of 1,3-propylenediamine and hydrogen in a reaction tower
  • Advantages:
    • Suppresses side reactions
    • Conversion rate of 1,3-propylenediamine exceeds 80%
  • Disadvantages:
    • High cost due to expensive Pd catalyst
    • Higher production costs limit industrial scalability.

Other Catalytic Systems and Conditions

Research has also explored:

  • Cobalt-based catalysts with iron promoters for amination of 1,3-propanediol to diaminopropane under supercritical ammonia conditions, improving selectivity and catalyst stability.
  • Use of supercritical ammonia enhances surface ammonia concentration and reduces side reactions, doubling selectivity to amino alcohol and diamine.

These catalytic insights, while focused on related amines, provide valuable information for optimizing N-(3-aminopropyl)-1,3-propanediamine synthesis.

Conversion to N-(3-Aminopropyl)-1,3-propanediamine Trihydrochloride

The free base is typically converted to the trihydrochloride salt by treatment with hydrochloric acid in ethanol or other solvents:

  • Procedure:
    • Dissolve the free base in ethanol
    • Add 4 M HCl solution at room temperature
    • Stir until salt precipitates
    • Isolate by filtration and drying
  • Yield: 70–80% typical for hydrochloride salt formation.

This process ensures the compound is isolated as a stable, crystalline hydrochloride salt suitable for storage and further applications.

Summary of Preparation Methods

Method Key Features Catalyst Yield (%) Industrial Suitability Notes
Two-step acrylonitrile + ammonia → intermediate → hydrogenation Molecular sieves + Raney Ni, no purification between steps Molecular sieves, Raney Ni >80% overall High Low waste, cost-effective
Direct hydrogenation in fixed-bed tubular reactor Liquid ammonia + acrylonitrile, Co/Ni catalyst Co or Ni on alumina ~71% overall Moderate Higher pressure and temp
Reactive distillation + continuous hydrogenation Pd on zirconia catalyst Pd/ZrO2 >80% conversion Limited by catalyst cost Suppresses side reactions
Supercritical ammonia catalysis Co-Fe catalyst, supercritical NH3 solvent Co-Fe Improved selectivity Experimental Enhances selectivity, catalyst stability

Research Data and Industrial Considerations

  • The two-step method using molecular sieves and Raney nickel is the most industrially viable due to simplicity, cost, and environmental factors.
  • Catalytic hydrogenation parameters (temperature, pressure, catalyst loading) critically influence yield and selectivity.
  • Avoidance of intermediate purification reduces energy consumption and production time.
  • Catalyst choice affects cost and process sustainability: Raney nickel and cobalt-based catalysts are less costly than Pd catalysts.
  • The hydrochloride salt formation is straightforward and yields stable products for downstream use.

Chemical Reactions Analysis

Types of Reactions: N-(3-Aminopropyl)-1,3-propanediamine trihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include amine oxides, simpler amines, and substituted amines .

Mechanism of Action

N-(3-Aminopropyl)-1,3-propanediamine trihydrochloride exerts its effects by interacting with nucleic acids and stabilizing cell membranes. It binds to DNA and RNA, enhancing their stability and protecting them from degradation. The compound also modulates various cellular activities, including enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

Key Characteristics:

  • Synthesis : Commercially obtained and recrystallized as the trihydrochloride salt .
  • Applications: Acts as a spacer in the synthesis of squalamine analogues, linking steroid backbones to enhance drug delivery . Used in polyimide monomer preparation, though this application is more prominent in structurally related compounds like 3-chloro-N-phenyl-phthalimide .

Comparison with Similar Compounds

Functional and Application Comparisons

Compound Applications Biological/Industrial Relevance
N-(3-Aminopropyl)-1,3-propanediamine trihydrochloride - Drug synthesis (e.g., squalamine analogues ) Enhances drug bioavailability via steroid linkage
N,N′-Bis(3-aminopropyl)-1,3-propanediamine tetrahydrochloride - Enzymatic studies (e.g., spermidine dehydrogenase ) Interacts with flavin adenine dinucleotide in enzymes
3-Chloro-N,N-dimethylpropane-1-amine hydrochloride - Intermediate in organic synthesis Alkylating agent for quaternary ammonium salts
Ethylenediamine - Epoxy resin curing; chelation of metal ions Low toxicity; versatile in polymer chemistry
Tetraethylenepentamine (TEPA) - CO₂ capture; corrosion inhibition High amine density for gas adsorption

Research Findings and Data

Physicochemical Properties

  • Melting Points: 3-Chloro-N,N-dimethylpropane-1-amine hydrochloride: 141–144°C .
  • Solubility :

    • Hydrochloride salts (e.g., trihydrochloride, tetrahydrochloride) are highly water-soluble, facilitating use in aqueous biochemical assays .

Chromatographic Behavior

  • HPLC Separation: this compound and N,N′-Bis(3-aminopropyl)-1,3-propanediamine show distinct retention times on Primesep columns due to differences in charge and branching .

Critical Analysis of Divergences

  • Synthesis Complexity: N,N′-Bis(3-aminopropyl)-1,3-propanediamine requires multi-step synthesis involving acrylonitrile , whereas the trihydrochloride derivative is commercially available .
  • Biological Roles : The trihydrochloride’s role as a spacer in squalamine analogues highlights its utility in drug design , while the tetrahydrochloride is more relevant in enzymatic studies .

Biological Activity

N-(3-Aminopropyl)-1,3-propanediamine trihydrochloride, also known as N,N'-bis(3-aminopropyl)-1,3-propanediamine, is a polyamine compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and biotechnology.

Chemical Structure and Properties

This compound is a linear polyamine characterized by the following structural formula:

  • Molecular Formula : C6H18Cl3N4
  • Molecular Weight : 227.6 g/mol
  • Functional Groups : Amine groups

The compound exists primarily in a protonated form in physiological conditions, which influences its biological interactions.

1. Antitumor Activity

Research indicates that polyamines like N-(3-Aminopropyl)-1,3-propanediamine play significant roles in cell proliferation and tumor growth. Elevated levels of polyamines are often associated with cancerous tissues, suggesting their involvement in tumorigenesis. Studies have demonstrated that polyamine analogs can inhibit tumor cell proliferation and induce apoptosis through various mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Certain derivatives of polyamines have been shown to increase ROS levels within cells, leading to mitochondrial dysfunction and subsequent cell death .
  • Inhibition of Tumor Metastasis : In vivo studies using animal models have shown that specific conjugates of polyamines can significantly reduce metastatic spread in lung cancer models .
Study ReferenceCompound TestedEffect on Tumor GrowthMechanism
Polyamine conjugate 11eInhibited metastasis by 62.42%ROS-mediated apoptosis
N-(3-Aminopropyl)-1,3-propanediamineInduced apoptosis in vitroMitochondrial pathway

2. Cell Proliferation and Apoptosis

The interaction of N-(3-Aminopropyl)-1,3-propanediamine with nucleic acids suggests its role in cellular processes such as DNA stabilization and gene expression regulation. Increased concentrations of this compound can lead to enhanced cell proliferation in certain contexts, particularly in rapidly dividing cells such as cancer cells .

3. Neuroprotective Effects

Polyamines have been implicated in neuroprotection due to their ability to modulate ion channels and influence neurotransmitter systems. N-(3-Aminopropyl)-1,3-propanediamine may exert protective effects against neurodegeneration by stabilizing cellular membranes and reducing oxidative stress .

The biological activity of N-(3-Aminopropyl)-1,3-propanediamine can be attributed to several mechanisms:

  • Polyamine Transport : The uptake of polyamines into cells is facilitated by specific transport systems that can be upregulated in cancerous tissues.
  • Interaction with Cellular Targets : Polyamines interact with nucleic acids, proteins, and phospholipids, influencing various signaling pathways involved in cell growth and survival.
  • Regulation of Enzyme Activity : Polyamines modulate the activity of enzymes such as ornithine decarboxylase (ODC), which is crucial for polyamine biosynthesis and is often overexpressed in tumors .

Case Studies

Several studies have highlighted the potential therapeutic applications of N-(3-Aminopropyl)-1,3-propanediamine:

  • A study demonstrated that treatment with a polyamine derivative led to a significant reduction in tumor size and improved survival rates in mice bearing H22 tumors. The compound's ability to induce apoptosis through ROS generation was a key finding .
  • Another investigation focused on the neuroprotective effects of polyamines, showing that they could mitigate oxidative damage in neuronal cultures exposed to neurotoxic agents .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(3-Aminopropyl)-1,3-propanediamine trihydrochloride, and how can reaction yields be optimized?

  • Methodology : The compound is synthesized via cyanoethylation followed by nitrile reduction, often co-produced with 1,3-propanediamine . To optimize yields, maintain precise stoichiometric ratios of acrylonitrile and ammonia, and use controlled hydrogenation conditions (e.g., Raney nickel catalyst). Reaction monitoring via NMR or LC-MS ensures intermediate purity. Post-synthesis, recrystallization in ethanol/HCl enhances purity .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms amine proton environments and backbone structure (e.g., δ ~1.6 ppm for methylene groups adjacent to amines) .
  • X-ray Crystallography : Resolves coordination geometry in metal complexes (e.g., cobalt complexes with octahedral coordination) .
  • Elemental Analysis : Validates stoichiometry (C, H, N, Cl content) .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Guidelines :

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact (classified as Skin Corrosion/Irritant Category 1B) .
  • Ventilation : Use fume hoods to avoid inhalation (acute oral toxicity: LD₅₀ ~50–300 mg/kg) .
  • Spill Management : Neutralize with dilute acetic acid and adsorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How does this compound function as a spacer in synthesizing squalamine analogues, and what factors influence its efficacy?

  • Mechanism : The diamine backbone links steroid scaffolds (e.g., cholylglycine) via amide bonds, enabling antimicrobial activity. Yield optimization requires precise pH control (7–8) during coupling reactions and stoichiometric excess of activated carboxyl groups (e.g., using EDC/NHS) . Low yields (2–8.5%) highlight challenges in multi-step conjugation .

Q. In coordination chemistry, how does this ligand influence the stability and reactivity of transition metal complexes?

  • Case Study : In cobalt complexes (e.g., [Co(N-(3-aminopropyl)-1,3-propanediamine)(1,2-diamino-2-methylpropane)Cl][ZnCl₄]·2H₂O), the ligand’s tridentate binding mode stabilizes octahedral geometry. Reactivity depends on pH (amine protonation state) and counterion effects (e.g., ZnCl₄²⁻ vs. Cl⁻) .

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

  • Approach :

  • Comparative Analysis : Cross-reference GHS classifications (e.g., acute oral toxicity Category 3 vs. incomplete ecotoxicity data ).
  • Experimental Validation : Conduct acute toxicity assays (OECD 423) and Daphnia magna tests for aquatic hazard verification .

Q. What strategies improve the compound’s solubility and stability in aqueous buffers for biological assays?

  • Optimization :

  • pH Adjustment : Solubilize in acidic buffers (pH 4–5, HCl) to protonate amines.
  • Co-solvents : Use DMSO (≤10%) to enhance solubility without denaturing proteins .
  • Temperature Control : Store at 2–8°C to prevent hydrolysis .

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